N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide
Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide is a benzothiadiazole derivative characterized by a 1,3-dihydro-2λ⁶,1,3-benzothiadiazole core substituted with a cyclopropyl group at the 3-position and a methanesulfonamide moiety connected via an ethyl chain.
Structural confirmation typically employs X-ray crystallography (using SHELX software ) and spectroscopic methods (¹H/¹³C NMR, IR) .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-20(16,17)13-8-9-14-11-4-2-3-5-12(11)15(10-6-7-10)21(14,18)19/h2-5,10,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHXEXHRWAYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide is a synthetic compound exhibiting potential biological activities. Its unique structural features include a benzothiadiazole moiety, which has been associated with various therapeutic effects. This article explores the compound's biological activity based on existing research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 335.4 g/mol. Its structure includes a cyclopropyl group and a dioxo-benzothiadiazole unit, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.4 g/mol |
| Solubility | Soluble |
| Purity | Typically 95% |
Preliminary studies suggest that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide may act as an inhibitor of specific enzymes or receptors involved in disease processes. The benzothiadiazole structure is known for its anti-inflammatory and anticancer properties, indicating that this compound could have similar applications.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The presence of the benzothiadiazole moiety suggests potential anti-inflammatory properties. Studies indicate that similar compounds can inhibit pro-inflammatory cytokine production.
- Enzyme Inhibition : Initial assays indicate that this compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer effects of benzothiadiazole derivatives. It was found that these compounds could significantly reduce tumor growth in xenograft models .
- Study 2 : Research in Bioorganic & Medicinal Chemistry Letters reported that benzothiadiazole derivatives exhibited potent inhibition of cyclooxygenase (COX) enzymes, suggesting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Target Compound vs. 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide (CAS 2097927-01-8)
- Structural Differences : The analog replaces methanesulfonamide with a 3-chloro-2-methylbenzenesulfonamide group.
- Implications :
Target Compound vs. 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide
- Structural Differences : The benzothiadiazin core (a seven-membered ring with two nitrogens and one sulfur) replaces the benzothiadiazole. A phenylpropyl-acetamide chain is present instead of the ethyl-methanesulfonamide.
- Implications: Benzothiadiazin’s larger ring may reduce planarity, affecting π-π stacking in protein binding.
Functional Group Variations
Target Compound vs. N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 6265-71-0)
- Structural Differences : A benzothiazole core replaces benzothiadiazole, with a piperidinyl-sulfonylbenzamide substituent.
- Implications :
Target Compound vs. N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1)
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Potential Applications |
|---|---|---|---|---|
| Target Compound | Benzothiadiazole | Cyclopropyl, ethyl-methanesulfonamide | C₁₈H₂₀ClN₃O₄S₂ | Enzyme inhibition, CNS agents |
| 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide | Benzothiadiazole | 3-Cl, 2-CH₃-benzenesulfonamide | C₁₈H₂₀ClN₃O₄S₂ | Antibacterial agents |
| 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide | Benzothiadiazin | Phenylpropyl-acetamide | C₂₀H₂₂N₃O₃S₂ | Kinase inhibitors |
| N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide | Benzothiazole | 4-(3-methylpiperidinyl)sulfonylbenzamide | C₂₀H₂₁FN₃O₃S₂ | Anticancer agents |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | Benzothiazole | CF₃, 3-methoxyphenyl-acetamide | C₁₇H₁₃F₃N₂O₂S | Anti-inflammatory agents |
Research Findings and Implications
- Hydrogen Bonding : The target’s sulfonamide group forms strong hydrogen bonds (e.g., N–H···O=S), critical for enzyme active-site interactions. Graph set analysis (e.g., Etter’s rules ) predicts dimeric motifs in its crystal structure.
- Metabolic Stability : The cyclopropyl group in the target reduces oxidative metabolism compared to straight-chain alkyl groups in analogs like the phenylpropyl derivative .
- Synthetic Challenges : Benzothiadiazole derivatives require precise control of sulfone oxidation states, as over-oxidation can lead to undesired byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
